molecular formula C24H15NO2 B13124756 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one CAS No. 821004-13-1

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one

Cat. No.: B13124756
CAS No.: 821004-13-1
M. Wt: 349.4 g/mol
InChI Key: BVKCZOJHDZAXJO-UHFFFAOYSA-N
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Description

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is a complex organic compound that combines the structural features of anthracene and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the Friedel-Crafts acylation of anthracene with a quinoline derivative. The reaction conditions might include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions could involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions could be performed using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2) or alkyl halides (e.g., CH3I).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce hydroquinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and photonic materials.

Mechanism of Action

The mechanism of action of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds like 9-anthracenecarboxylic acid.

    Quinoline derivatives: Compounds like 4-hydroxyquinoline.

Uniqueness

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is unique due to its combined structural features of anthracene and quinoline, which may confer distinct chemical and biological properties compared to its individual components.

Properties

CAS No.

821004-13-1

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(anthracene-9-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C24H15NO2/c26-23-19-11-5-6-12-21(19)25-14-20(23)24(27)22-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)22/h1-14H,(H,25,26)

InChI Key

BVKCZOJHDZAXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CNC5=CC=CC=C5C4=O

Origin of Product

United States

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